Home > Products > Screening Compounds P66546 > 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole - 473714-97-5

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Catalog Number: EVT-2987033
CAS Number: 473714-97-5
Molecular Formula: C19H12F3N3S
Molecular Weight: 371.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles and -4,5,6,7-tetrahydrobenzothiazoles

  • Compound Description: This series of 18 non-condensed 5,5-bicyclic compounds serves as a key intermediate in the synthesis of various substituted thiazole derivatives. []
  • Relevance: These compounds share the core structure of a 2-(3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-thiazole moiety with the target compound, differing in the presence of a hydroxyl group at the 5-position of the pyrazole ring and alkyl or phenyl substituents at the 3-position of the pyrazole ring and the 5-position of the thiazole ring. []

2-(3-Alkyl(phenyl)-5-trifluoromethyl-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles and -4,5,6,7-tetrahydrobenzothiazoles

  • Compound Description: This series of compounds is synthesized by dehydrating the corresponding 5-hydroxy derivatives mentioned above. These compounds represent a diverse array of substituted thiazole derivatives with potential biological activities. []
  • Relevance: These compounds are closely related to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, sharing the same core structure with variations in the alkyl or phenyl substituents at the 3-position of the pyrazole ring and the 5-position of the thiazole ring. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound is a 1,3-thiazole derivative containing a 4,5-dihydropyrazole ring substituted with a 4-bromophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. The crystal structure reveals a T-shaped molecular conformation stabilized by C–H⋯S and C–Br⋯π interactions. []
  • Relevance: This compound is structurally similar to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, with the main difference being the presence of a dihydropyrazole ring instead of a pyrazole ring, and the substitution of the trifluoromethyl group with a 4-fluorophenyl group at the 5-position of the pyrazole ring. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound, a 1,3-thiazole derivative, features a 4,5-dihydropyrazole ring with a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. Crystallographic studies show it adopts a T-shaped conformation, and the crystal packing involves centrosymmetric π–π interactions between pyrazole rings. []
  • Relevance: This compound exhibits structural similarities to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, primarily differing by the presence of a 4,5-dihydropyrazole ring in place of a pyrazole ring, and the replacement of the trifluoromethyl group with a 4-fluorophenyl group at the 5-position of the pyrazole ring. []

2-(Substituted ether)-5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole moiety linked to a 1-phenyl-5-(trifluoromethyl)-1H-pyrazole ring. Some compounds within this series exhibit promising antibacterial and antifungal activities. For example, compounds 7a and 7b demonstrate potent activity against Xanthomonas oryzae pv. oryzae, while compound 6a shows broad-spectrum antifungal activity. []
  • Relevance: Although structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of a 1,3,4-oxadiazole ring instead of a thiazole ring, this series shares the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole moiety, highlighting the potential biological significance of this structural motif. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound represents a complex, extended structure featuring two interconnected ring systems: a dihydropyrazolyl-thiazole unit and a pyrazolyl-triazolyl system. The dihydropyrazole ring is substituted with 4-bromophenyl and 4-chlorophenyl groups, while the pyrazole ring is further functionalized with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole moiety. Crystal structure analysis reveals the specific spatial arrangement of the different rings within the molecule. []
  • Relevance: While structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound shares the common feature of a dihydropyrazolyl-thiazole unit, highlighting the structural diversity within this class of compounds. []

2-[3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles

  • Compound Description: This series of 11 non-condensed 5,5-bicyclic compounds are synthesized as intermediates in the preparation of various substituted 2-(1H-pyrazol-1-yl)-4-aryl-5-alkylthiazoles. []
  • Relevance: These compounds share the central 2-(3-phenyl-1H-pyrazol-1-yl)-thiazole scaffold with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole. The structural variations lie in the presence of a hydroxyl group at the 5-position of the pyrazole ring, a trichloromethyl group instead of a trifluoromethyl group at the same position, and various aryl and alkyl substituents on the thiazole ring. []

2-[3-phenyl-5-trichloromethyl-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles

  • Compound Description: Synthesized by dehydrating the corresponding 5-hydroxy derivatives mentioned above, this series of compounds represents diverse substituted thiazoles with potential biological activities. []
  • Relevance: These compounds share the core 2-(3-phenyl-5-(trichloromethyl)-1H-pyrazol-1-yl)-thiazole structure with the target compound. Differences arise from the trichloromethyl group replacing the trifluoromethyl group and the presence of various aryl and alkyl substituents on the thiazole ring. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound, containing a thiazole ring, is studied for its molecular structure, electronic properties, and vibrational spectra. It has been investigated for its potential as a building block in various natural products and pharmaceutical agents. []
  • Relevance: This compound shares the 2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-thiazole moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole. Despite this similarity, it differs significantly due to the presence of a 4-propoxybenzylidene substituent on the thiazole ring and a 4-(propan-2-yl)phenyl group at the 5-position of the pyrazole ring. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This 1,3-thiazole derivative contains a 4,5-dihydropyrazole ring with a 4-fluorophenyl group at the 5-position and a 4-methylphenyl group at the 3-position. Crystallographic analysis reveals two independent molecules in the asymmetric unit, each adopting a T-shaped conformation. Intermolecular C–H⋯π interactions contribute to the crystal packing. []

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound features a thiazole ring linked to a 4,5-dihydropyrazole ring. The dihydropyrazole ring is substituted with a ferrocenyl group and a 1,3-benzodioxole moiety. []
  • Relevance: Sharing the 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound exhibits a distinct substitution pattern on the dihydropyrazole ring, highlighting the structural diversity possible within this class of compounds. []

2-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl) Phenyl]-4, 5-Dihydro-1H-Pyrazol-1-yl}-1, 3-Thiazol-4(5H)-One

  • Compound Description: This compound, containing a thiazole ring, has been investigated for its molecular structure and spectroscopic properties using FTIR, FT-Raman, and density functional theory. []
  • Relevance: This compound shares the 2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-thiazole moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, differing in the substituents on the pyrazole and thiazole rings. The presence of a 4-(propan-2-yl)phenyl group at the 5-position of the pyrazole ring and a 4-chlorophenyl group at the 3-position, along with a carbonyl group at the 4-position of the thiazole ring, distinguishes it from the target compound. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

  • Compound Description: This compound has been studied using DFT calculations for its theoretical infrared (IR) and Raman frequencies, structural properties, and molecular orbitals. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This complex compound comprises multiple aromatic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. Its structure is characterized by specific twist angles between these rings. []
  • Relevance: Despite sharing the central 2-(4,5-dihydro-1H-pyrazol-1-yl)-thiazole core with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound differs significantly due to the presence of a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl substituent on the thiazole ring, a 4-fluorophenyl group at the 5-position of the pyrazole ring, and a 4-methylphenyl group at the 3-position of the pyrazole ring. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of amide derivatives focuses on antiproliferative activity against the human breast cancer cell line MCF7. These compounds feature a (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl) moiety linked to a substituted phenyl ring through an ethenamine linker. Compounds like 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c) show promising cytotoxic activity against MCF-7 cells. []
  • Relevance: While these compounds differ structurally from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole by lacking a thiazole ring and having a distinct substituted pyrazole moiety, they showcase the potential of pyrazole derivatives as anticancer agents. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

  • Compound Description: Derived from celecoxib, OSU-03012 acts as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor and demonstrates direct inhibition of p21-activated kinase (PAK). This compound exhibits potential in treating various cancers, including thyroid cancer, by inhibiting cell proliferation, reducing AKT phosphorylation, and impacting cell motility. [, ]
  • Relevance: Although structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, OSU-03012 shares the 3-(trifluoromethyl)-1H-pyrazole moiety, emphasizing the biological relevance of this specific structural motif. [, ]

3-Alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamides

  • Compound Description: This series of compounds, synthesized via [3+2] cyclocondensation reactions, bears a long alkyl chain at the 3-position of the pyrazole ring. These compounds have exhibited notable antibacterial and antifungal properties. []

3-Alkyl-5-trifluoromethyl-1H-pyrazole-1-thiocarboxamides

  • Compound Description: Similar to the carboxamide analogs, this series features a long alkyl chain at the 3-position of the pyrazole ring but with a thiocarboxamide group. They are also prepared through [3+2] cyclocondensation reactions and demonstrate potent antibacterial and antifungal activities. []
  • Relevance: These compounds are structurally similar to the carboxamide derivatives and also share the 3-(alkyl)-5-(trifluoromethyl)-1H-pyrazole core with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole. The key difference is the thiocarboxamide group attached to the pyrazole ring. []

2-(3-Alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)-thiazoles

  • Compound Description: Synthesized from the corresponding thiocarboxamide derivatives, these compounds represent a series of 2-(1H-pyrazol-1-yl)thiazoles with a long alkyl chain at the 3-position of the pyrazole ring. They exhibit significant antibacterial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: This series is closely related to 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, sharing the core 2-(3-alkyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-thiazole structure. The primary difference lies in the presence of a long alkyl chain at the 3-position of the pyrazole ring instead of a phenyl group. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound represents a chromeno[2,3-b]pyridine derivative featuring a 5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl substituent. []
  • Relevance: Despite being structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the absence of a thiazole ring, this compound highlights the presence of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazole moiety, which is also present in the target compound, suggesting its potential significance. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: This compound acts as a potent and selective inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6), an enzyme involved in fatty acid elongation and potentially implicated in metabolic disorders. []
  • Relevance: Though structurally different from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, Compound-A shares the presence of a phenyl-substituted 3-(trifluoromethyl)-pyrazole moiety, highlighting the potential relevance of this structural motif in different biological contexts. []

4-{5-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]Benzenesulfonamides

  • Compound Description: Synthesized from celecoxib, this series of compounds demonstrates significant anti-inflammatory activity with minimal ulcerogenic effects. They are characterized by a benzylidenehydrazine carbonyl linker connecting the sulfonamide group to the core pyrazole ring. []
  • Relevance: While structurally diverse from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of a sulfonamide group and a benzylidenehydrazine linker, these compounds highlight the importance of the 3-(trifluoromethyl)-1H-pyrazole moiety, which is also present in the target compound, in medicinal chemistry. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone compound exhibits potent antimicrobial activity with an improved safety profile compared to linezolid. It demonstrates high efficacy against MRSA, good oral bioavailability, and less bone marrow suppression. []
  • Relevance: Despite lacking a thiazole ring, this compound shares the pyrazole moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, emphasizing the significance of pyrazole derivatives as potential antimicrobial agents. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

  • Compound Description: This triazole compound, containing a pyrazole ring, has been synthesized and characterized. It exhibits moderate fungicidal activity. []
  • Relevance: While it differs structurally from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of a triazole ring and the absence of a thiazole ring, it showcases the potential of pyrazole-containing compounds as fungicidal agents. []

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound contains a sulfonamide group linked to the 4-position of a phenyl ring attached to a pyrazole. Structural analysis reveals significant twists between the aromatic rings. []
  • Relevance: Although structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound shares the 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl moiety, highlighting the presence of this specific structural unit in various chemical contexts. []
  • Compound Description: This series of compounds has been investigated for their antitubercular activity. Derivatives containing electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring show promising activity. []
  • Relevance: Although structurally diverse from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of a benzo[d]oxazole ring and a substituted ethanone linker, these compounds highlight the potential of pyrazoline derivatives as anti-tubercular agents. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound features a thiazole ring linked to a pyrazoline ring, which is further substituted with various aromatic rings. []
  • Relevance: Sharing the 2-(4,5-dihydro-1H-pyrazol-1-yl)-thiazole moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound exhibits a distinct substitution pattern, highlighting the structural diversity within this class of compounds. []
  • Compound Description: These heteroleptic copper(II) complexes containing a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand exhibit potent anticancer activity against various human cancer cell lines. Complexes such as [Cu(L1)Cl]PF6 (1-PF6), [Cu(L2)Cl]ClO4 (2-ClO4), and [Cu(L3)Cl]PF6 (3-PF6) demonstrate significant cytotoxicity, exceeding that of cisplatin. []
  • Relevance: While these copper complexes are structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, they highlight the versatility of pyrazole-containing ligands in coordination chemistry and their potential in developing anticancer agents. []

3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, classified as a heterocyclic phenylhydrazone Schiff base, incorporates a pyrazole moiety within its structure. The crystal structure reveals various interactions, including N—H⋯π and π–π stacking. []
  • Relevance: Despite its structural difference from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the absence of a thiazole ring and the presence of a phenylhydrazone Schiff base moiety, this compound exemplifies the prevalence of pyrazole derivatives in organic chemistry. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

  • Compound Description: This compound shows promising anti-breast cancer activity, exhibiting greater potency against MCF7 cells compared to the standard drug 4-hydroxytamoxifen. Molecular docking studies suggest its binding affinity to the estrogen receptor α (ERα). []
  • Relevance: While structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole by lacking a thiazole ring and having a sulfonamide group, this compound emphasizes the versatility of pyrazole-containing compounds in medicinal chemistry, particularly in developing anticancer agents. []

1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl) propane-1,3-dione

  • Compound Description: This compound contains a pyrazole ring connected to a propane-1,3-dione moiety with a 2-hydroxyphenyl substituent. []
  • Relevance: While it differs structurally from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, this compound highlights the presence of the 1,3-diphenyl-1H-pyrazol-4-yl moiety, showcasing its occurrence in various chemical contexts. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

  • Compound Description: This compound features a pyrazoline ring substituted with various aromatic groups, including a benzyloxy and trifluoromethylphenyl substituent. It exhibits intramolecular hydrogen bonding and intermolecular C—H⋯F interactions. []
  • Relevance: Despite its structural difference from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of a pyrazoline ring, this compound highlights the use of trifluoromethylphenyl substituents in medicinal chemistry. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

  • Compound Description: This series of compounds, synthesized via a one-pot, four-component reaction, incorporates a pyrazole ring linked to a thiazole ring and a pyran-2-one moiety. []
  • Relevance: These compounds share the 2-(3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl moiety with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, emphasizing the structural diversity within this class of compounds. []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

  • Compound Description: This series of eleven novel oxazole derivatives incorporates a pyrazole ring substituted with various phenyl and tetrahydroisoquinoline groups. These compounds exhibit anticancer activity, particularly against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. []
  • Relevance: While structurally diverse from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole due to the presence of an oxazole ring and a tetrahydroisoquinoline substituent, these compounds highlight the potential of pyrazole derivatives in anticancer drug development. []

4-(1,3,2-Diazaphosphinin-5-yl)-1,2-dihydrothieno[3,2-d][1,2,3] Diazaphosphinines

  • Compound Description: This novel class of compounds features a thieno[3,2-d][1,2,3]diazaphosphinine core structure with a diazaphosphinine substituent. They are synthesized by cyclization reactions involving phosphorus halides. []
  • Relevance: These compounds, while structurally distinct from 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, emphasize the versatility of heterocyclic chemistry and the potential of phosphorus-containing heterocycles in various applications. []

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Compound Description: This 1,3-benzothiazole derivative incorporates a 4,5-dihydropyrazole ring substituted with a 4-methoxyphenyl group at the 5-position and a phenyl group at the 3-position. Crystal structure analysis reveals intermolecular C—H⋯π interactions. []
  • Relevance: While this compound shares the 2-(4,5-dihydro-1H-pyrazol-1-yl)-thiazole core with 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, it differs in the presence of a benzothiazole ring system instead of a simple thiazole ring and a 4-methoxyphenyl substituent on the pyrazole ring. []

8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones

  • Compound Description: Synthesized using a multicomponent reaction, this series of compounds features a quinolinone core with a thiazole ring connected to a 1,3-diphenyl-1H-pyrazole moiety. []
Overview

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of trifluoromethyl groups and phenyl rings contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically thiazoles and pyrazoles. Thiazoles are known for their biological activity, often being explored for their roles in pharmaceuticals. The specific structure of 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole indicates potential applications in drug development, particularly due to the presence of the trifluoromethyl group which enhances lipophilicity and biological activity.

Synthesis Analysis

Methods

The synthesis of 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step reactions. Common methods include:

  1. Formation of the Pyrazole Ring: This can be achieved through the condensation of phenylhydrazine with appropriate carbonyl compounds.
  2. Thiazole Synthesis: The thiazole moiety can be synthesized via cyclization reactions involving α-halo ketones and thiourea.
  3. Final Coupling: The final compound is formed by coupling the pyrazole derivative with a thiazole precursor.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is C19H15F3N2SC_{19}H_{15}F_3N_2S. Its structure features:

  • A thiazole ring fused with a pyrazole ring.
  • Two phenyl groups attached to the pyrazole.
  • A trifluoromethyl group that significantly influences its chemical behavior.

Data

Key structural data includes:

  • Molecular Weight: Approximately 360.39 g/mol.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a defined range depending on purity.
Chemical Reactions Analysis

Reactions

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can participate in various chemical reactions:

  1. Electrophilic Substitution: The presence of multiple aromatic rings allows for electrophilic substitution reactions.
  2. Nucleophilic Reactions: The thiazole nitrogen can act as a nucleophile in certain conditions.
  3. Reduction Reactions: Potential for reduction reactions involving the pyrazole moiety.

Technical Details

Reactions are often performed under controlled conditions to prevent side reactions, with monitoring through techniques such as thin-layer chromatography (TLC).

Mechanism of Action

Process

The mechanism of action for 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is primarily related to its interactions with biological targets:

  1. Target Binding: The compound may bind to specific enzymes or receptors due to its structural features.
  2. Biological Activity: Its trifluoromethyl group enhances binding affinity and metabolic stability.

Data

Research indicates that similar compounds exhibit anti-inflammatory and anticancer activities, suggesting that this compound may have similar effects pending experimental validation.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility may vary; typically soluble in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

Chemical properties involve reactivity patterns typical of thiazoles and pyrazoles, including stability under various pH conditions and thermal stability.

Applications

Scientific Uses

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has potential applications in:

  1. Medicinal Chemistry: As a lead compound in drug discovery for anti-inflammatory or anticancer agents.
  2. Material Science: In the development of new materials with specific electronic or optical properties due to its unique structure.
  3. Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.

Properties

CAS Number

473714-97-5

Product Name

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

IUPAC Name

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

Molecular Formula

C19H12F3N3S

Molecular Weight

371.38

InChI

InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H

InChI Key

QGGSRZMJYZGXPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.